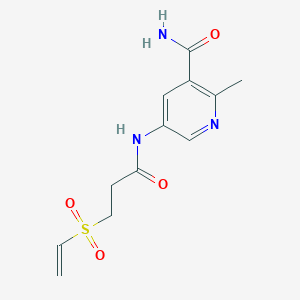

![molecular formula C23H17ClFNO5S B2662342 (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-98-0](/img/structure/B2662342.png)

(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

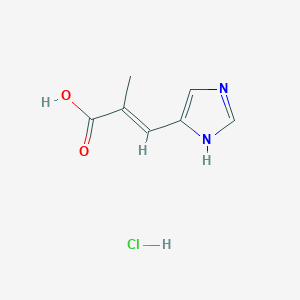

The compound (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule . It is also known as (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone . The CAS number for this compound is 54094-08-5 .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. It contains a4-chlorophenyl group, a 3,5-dimethoxyphenyl group, and a 6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl group . The InChI code for the related compound (4-chlorophenyl) (3,4-dimethoxyphenyl)methanone is 1S/C15H13ClO3/c1-18-13-8-5-11 (9-14 (13)19-2)15 (17)10-3-6-12 (16)7-4-10/h3-9H,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.72 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications

Clathrate Formation and Molecular Interactions

- Edge-to-Face Interactions in Clathrate Formation : Research by Eto et al. (2011) on derivatives of chlorophenyl methanone highlights the significance of edge-to-face interactions between aromatic rings in the formation of clathrate structures with benzene. This interaction plays a crucial role not only in the inclusion complex formation but also in host-host interactions, offering insights into the molecular assembly and potential applications in material science and molecular recognition processes (Eto et al., 2011).

Synthetic Chemistry and Reactivity

- Synthesis and Reactivity Towards Nucleophiles : The synthesis and study of compounds similar to the query chemical by Pouzet et al. (1998) demonstrate the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles. These findings provide valuable information for the development of synthetic pathways and functionalization of benzothiazin derivatives, which can be critical for pharmaceutical synthesis and the creation of new materials (Pouzet et al., 1998).

Analytical Applications

- Electroanalytical Determination : Lucas et al. (2013) developed a novel electroanalytical procedure for the determination of dimethomorph, leading to the formation of a related compound as a major product. This methodology, based on voltammetry, highlights the potential for analytical applications in detecting and quantifying similar compounds in complex matrices, such as food and environmental samples (Lucas et al., 2013).

Pharmaceutical Research

- Antitubercular Activities : Bisht et al. (2010) synthesized a series of compounds by reacting benzyl alcohols with chloro-fluorobutyrophenone, leading to the discovery of potent antitubercular agents. This research underscores the therapeutic potential of chlorophenyl methanone derivatives in the development of new treatments for tuberculosis, especially against multidrug-resistant strains (Bisht et al., 2010).

Material Science

- Photocatalytic Degradation : Yi-ming et al. (2010) investigated the photosensitized oxidation of chlorophenol derivatives, revealing the efficiency of certain complexes in the photocatalytic degradation of pollutants under visible light irradiation. This study suggests the potential of chlorophenyl methanone derivatives in environmental applications, particularly in the degradation of hazardous substances (Yi-ming et al., 2010).

Safety and Hazards

The compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid release to the environment . In case of spillage, it should be collected . The compound should be disposed of in accordance with applicable laws and regulations .

properties

IUPAC Name |

(4-chlorophenyl)-[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO5S/c1-30-18-10-17(11-19(12-18)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-8-7-16(25)9-20(21)26/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYKUHVACVKBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)

![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)